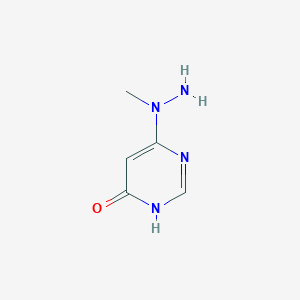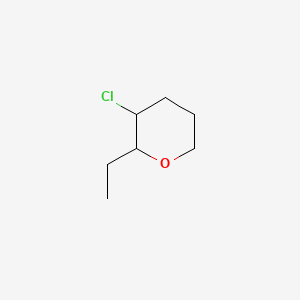
3-Chloro-2-ethyltetrahydro-2h-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-ethyltetrahydro-2H-pyran: (CAS No. 31535-06-5) is a chemical compound with the molecular formula C7H13ClO . It belongs to the class of tetrahydro-2H-pyran derivatives.
Preparation Methods
a. Synthetic Routes
There are several synthetic routes to prepare 3-chloro-2-ethyltetrahydro-2H-pyran. One common method involves the reaction of 2-ethyltetrahydrofuran with thionyl chloride (SOCl2) in the presence of a base (such as pyridine). The reaction proceeds via nucleophilic substitution, resulting in the formation of the chlorinated compound.
b. Reaction Conditions
- Reactants: 2-ethyltetrahydrofuran, thionyl chloride
- Solvent: Anhydrous dichloromethane or chloroform
- Base: Pyridine
- Temperature: Room temperature or slightly elevated
- Workup: Removal of excess reagents and purification
c. Industrial Production
The industrial production of this compound may involve large-scale reactions using optimized conditions. specific industrial methods are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
3-Chloro-2-ethyltetrahydro-2H-pyran can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction with suitable reagents can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups. Common reagents include oxidizing agents (such as chromic acid), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as Grignard reagents).
Major products:
- Oxidation: 3-Chloro-2-ethyltetrahydro-2H-pyranone or related derivatives.
- Reduction: 2-Ethyltetrahydro-2H-pyran-2-ol.
Scientific Research Applications
3-Chloro-2-ethyltetrahydro-2H-pyran finds applications in:
Organic Synthesis: As an intermediate in the synthesis of more complex compounds.
Flavor and Fragrance Industry: It contributes to the aroma of certain natural products.
Pharmaceuticals: Used in the preparation of bioactive molecules.
Agrochemicals: As a building block for pesticides and herbicides.
Mechanism of Action
The exact mechanism of action for 3-chloro-2-ethyltetrahydro-2H-pyran depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, leading to desired effects. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 3-chloro-2-ethyltetrahydro-2H-pyran shares structural features with other tetrahydro-2H-pyran derivatives, its unique chlorinated substituent sets it apart. Similar compounds include 2-ethyltetrahydrofuran and other related heterocycles.
Properties
CAS No. |
31535-06-5 |
|---|---|
Molecular Formula |
C7H13ClO |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
3-chloro-2-ethyloxane |
InChI |
InChI=1S/C7H13ClO/c1-2-7-6(8)4-3-5-9-7/h6-7H,2-5H2,1H3 |
InChI Key |
OZYHIICGFXIVAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


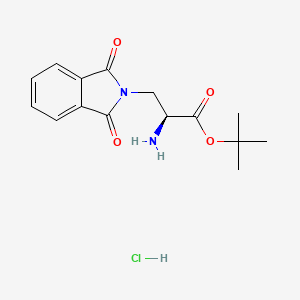
![5H-Pyrano[4,3-d]pyrimidine](/img/structure/B13105347.png)
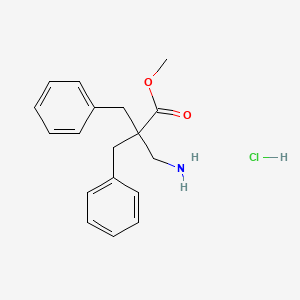
![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)
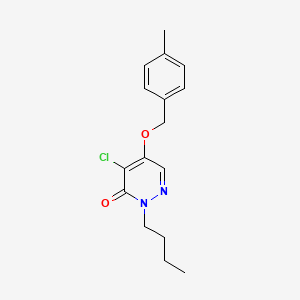
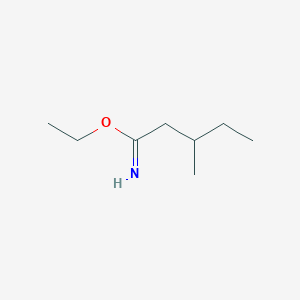

![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
![6-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13105384.png)
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
![2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13105395.png)


